3-Chloro-5-((trifluoromethyl)sulfonyl)benzoic acid 3-Chloro-5-((trifluoromethyl)sulfonyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13841994
InChI: InChI=1S/C8H4ClF3O4S/c9-5-1-4(7(13)14)2-6(3-5)17(15,16)8(10,11)12/h1-3H,(H,13,14)
SMILES: C1=C(C=C(C=C1S(=O)(=O)C(F)(F)F)Cl)C(=O)O
Molecular Formula: C8H4ClF3O4S
Molecular Weight: 288.63 g/mol

3-Chloro-5-((trifluoromethyl)sulfonyl)benzoic acid

CAS No.:

Cat. No.: VC13841994

Molecular Formula: C8H4ClF3O4S

Molecular Weight: 288.63 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-5-((trifluoromethyl)sulfonyl)benzoic acid -

Specification

Molecular Formula C8H4ClF3O4S
Molecular Weight 288.63 g/mol
IUPAC Name 3-chloro-5-(trifluoromethylsulfonyl)benzoic acid
Standard InChI InChI=1S/C8H4ClF3O4S/c9-5-1-4(7(13)14)2-6(3-5)17(15,16)8(10,11)12/h1-3H,(H,13,14)
Standard InChI Key XIRNLBIOYCFJHO-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1S(=O)(=O)C(F)(F)F)Cl)C(=O)O
Canonical SMILES C1=C(C=C(C=C1S(=O)(=O)C(F)(F)F)Cl)C(=O)O

Introduction

Synthesis and Industrial Production

Yield and Scalability

  • Pilot-scale reactions achieve ~60–75% yield for analogous compounds .

  • Impurities include regioisomers (e.g., 4-chloro derivatives), mitigated via column chromatography .

Chemical Reactivity and Functionalization

Key Reactions

  • Reduction: The carboxylic acid group can be reduced to alcohol using LiAlH₄.

  • Esterification: Reaction with alcohols (e.g., methanol) forms esters, useful in prodrug design .

  • Nucleophilic Aromatic Substitution: The electron-deficient ring undergoes substitution with amines or thiols at elevated temperatures .

Stability Considerations

  • Hydrolysis: The sulfonyl group resists hydrolysis under acidic conditions but may degrade in strong bases.

  • Thermal Decomposition: Stable up to ~200°C, beyond which decarboxylation occurs.

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery

  • Enzyme Inhibition: The compound modulates enzymes like cyclooxygenase (COX) and proteases via hydrogen bonding with the sulfonyl group .

  • Receptor Targeting: Acts as a partial agonist for G-protein-coupled receptors (GPCRs) in neurological disorders.

Agrochemical Development

  • Herbicidal Activity: Analogous sulfonyl-containing compounds inhibit protoporphyrinogen oxidase (PPO), a target in herbicide design .

  • Synergistic Formulations: Combined with auxin mimics for broad-spectrum weed control .

Comparison with Analogous Benzoic Acid Derivatives

Property3-Chloro-5-((trifluoromethyl)sulfonyl)benzoic Acid3-Chloro-5-(trifluoromethyl)benzoic Acid 3-Chloro-5-(trifluoromethoxy)benzoic Acid
Molecular FormulaC₈H₄ClF₃O₄SC₈H₄ClF₃O₂C₈H₄ClF₃O₃
Molecular Weight288.63 g/mol224.56 g/mol258.56 g/mol
Key Functional Groups-COOH, -SO₂CF₃, -Cl-COOH, -CF₃, -Cl-COOH, -O-CF₃, -Cl
BioavailabilityModerate (LogP ~2.1)Low (LogP ~1.9)High (LogP ~2.5)
Primary UsePharmaceutical intermediatesSurrogate standards Herbicide synthesis

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